3-Cyano-4-methylbenzene-1-sulfonyl chloride
Overview
Description
3-Cyano-4-methylbenzene-1-sulfonyl chloride is a chemical compound with the molecular formula C8H6ClNO2S . It is a solid substance at room temperature .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with a cyano group, a methyl group, and a sulfonyl chloride group . The molecular weight of this compound is 215.66 g/mol .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a melting point of 72-74°C .Scientific Research Applications
Vibrational Spectroscopy and Molecular Structure Studies
The studies on derivatives of sulfonyl chloride, including 3-Cyano-4-methylbenzene-1-sulfonyl Chloride, have focused on their molecular structure and vibrational spectroscopy. For example, the work by Nagarajan and Krishnakumar (2018) on 4-Cyano-2-methoxybenzenesulfonyl Chloride, a closely related compound, involved vibrational spectroscopic studies using Fourier-transform infrared spectroscopy (FTIR) and theoretical methods like density functional theory (DFT) and ab initio methods. These studies are crucial for understanding the molecular geometry, electronic properties like the highest occupied molecular orbital (HOMO), lowest unoccupied molecular orbital (LUMO), and first order hyperpolarizability. This research helps in comprehending the charge transfer interactions and non-linear optical (NLO) activities of these compounds (Nagarajan & Krishnakumar, 2018).
Hydrolysis and Catalysis
Research by Ivanov et al. (2005) explored the hydrolysis of different sulfonyl chlorides, including 2-methylbenzenesulfonyl chloride, in water-2-propanol mixtures. The study revealed that the hydrolysis pathways and reaction rates are influenced by the structure of the sulfonyl chloride and the solvent environment. This research is relevant for understanding the catalytic and hydrolytic behavior of sulfonyl chloride derivatives, which is important in various chemical reactions (Ivanov et al., 2005).
Synthesis of N-Substituted Sulfonylamides
Dmitrieva et al. (2009) discussed the synthesis of 3-Cyano-4,6-dimethylpyridine-2-sulfonyl chloride and its derivatives. These compounds, including N-substituted sulfonylamides, were synthesized through oxidative chlorination and reaction with amines in an aqueous medium. This research highlights the chemical processes involved in producing derivatives of this compound, which can be crucial for pharmaceutical and synthetic chemistry applications (Dmitrieva et al., 2009).
Safety and Hazards
Mechanism of Action
Mode of Action
It is known that sulfonyl chlorides, in general, are electrophiles that can participate in electrophilic aromatic substitution reactions . In these reactions, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring .
Properties
IUPAC Name |
3-cyano-4-methylbenzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO2S/c1-6-2-3-8(13(9,11)12)4-7(6)5-10/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEKZJZSKGFKEJZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)Cl)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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